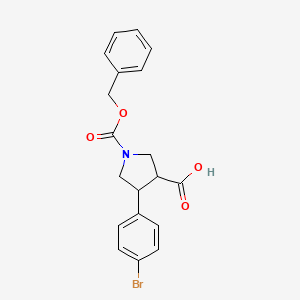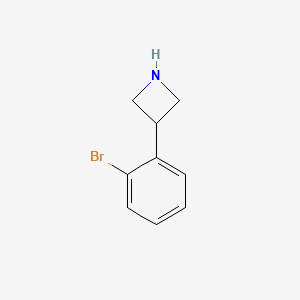
3-(2-Bromophenyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromophenyl)azetidine: is a chemical compound with the following IUPAC name: 3-(2-bromobenzyl)azetidine hydrochloride . Its molecular formula is C10H12BrN·HCl with a molecular weight of approximately 262.58 g/mol . This compound belongs to the class of azetidines, which are four-membered ring structures containing a nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes: Several synthetic routes exist for the preparation of 3-(2-bromophenyl)azetidine. One common method involves the reaction of 2-bromobenzaldehyde with an aziridine precursor, followed by reduction to form the azetidine ring . The specific synthetic steps and conditions may vary depending on the desired purity and yield.
Industrial Production Methods: While there is no widely recognized industrial-scale production method for this compound, research laboratories often synthesize it for scientific investigations.
Analyse Chemischer Reaktionen
Reactivity: 3-(2-Bromophenyl)azetidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Reduction Reactions: Reduction of the azetidine ring can lead to different derivatives.
Cyclization Reactions: Intramolecular reactions can form larger ring structures.
Bromination: Bromine or N-bromosuccinimide (NBS) can be used for bromination.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) can reduce the azetidine ring.
Cyclization: Acidic conditions promote cyclization reactions.
Major Products: The major products depend on the specific reaction conditions. For example, reduction of the azetidine ring could yield amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a precursor for bioactive compounds.
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Although not widely used industrially, it could find applications in materials science or drug development.
Wirkmechanismus
The exact mechanism by which 3-(2-bromophenyl)azetidine exerts its effects remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
While 3-(2-bromophenyl)azetidine is relatively unique due to its specific substitution pattern, it shares similarities with other azetidine derivatives, such as 2-(3-bromophenyl)azetidine . These compounds may have overlapping reactivity and applications.
Eigenschaften
Molekularformel |
C9H10BrN |
|---|---|
Molekulargewicht |
212.09 g/mol |
IUPAC-Name |
3-(2-bromophenyl)azetidine |
InChI |
InChI=1S/C9H10BrN/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7,11H,5-6H2 |
InChI-Schlüssel |
DPTFMVJMOFNVTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


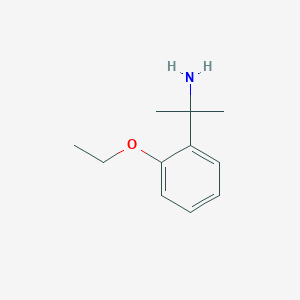
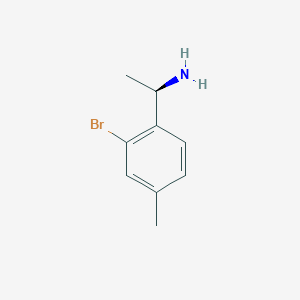
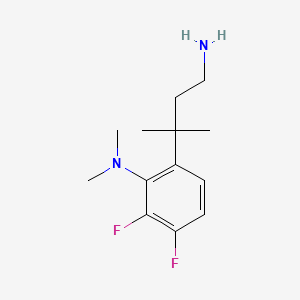
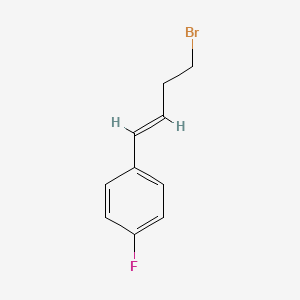
![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13540498.png)
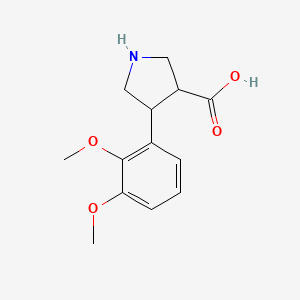
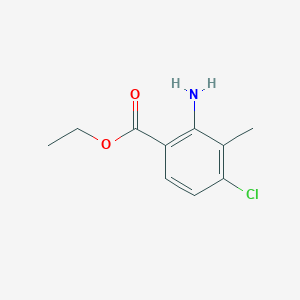
![4-[(Methanesulfonyl)(methyl)amino]-3-methoxybenzoic acid](/img/structure/B13540507.png)
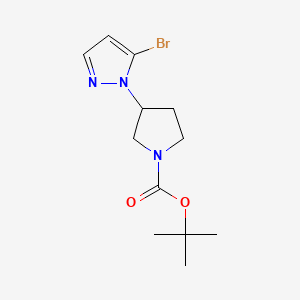
![7-Methoxybenzo[d]isothiazol-3(2H)-one](/img/structure/B13540527.png)
![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]oct-2-ene-3-carboxylicacid](/img/structure/B13540531.png)


